2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
描述
2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted at position 3 with a benzoyl group. The nitrogen atom at position 1 of the quinolinone is linked via an acetamide bridge to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group is a recurring motif in bioactive compounds, often enhancing solubility and target affinity .
属性
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-22-13-12-18(14-23(22)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-21(19)28/h3-15H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXRKQWHLDTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the condensation of 3-benzoyl-4-oxoquinoline with N-(3,4-dimethoxyphenyl)acetamide under specific conditions. The reaction might require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the quinoline ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions would depend on the desired transformation and might involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
科学研究应用
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. Research indicates that compounds similar to 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For example, studies have shown that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound's potential antimicrobial activity is supported by the biological characteristics of quinoline derivatives. These compounds have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or inhibition of essential enzymes .
Acetylcholinesterase Inhibition
Research has highlighted the role of certain quinoline derivatives in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE activity, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive functions . This suggests that this compound may have therapeutic applications in treating Alzheimer's disease.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
作用机制
The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological context and the compound’s structure.
相似化合物的比较
Pharmacological and Functional Comparisons
- Rip-B: No explicit pharmacological data are provided, but its benzamide structure is common in analgesics and antimicrobials. The ethyl linker may reduce steric hindrance compared to the target compound’s acetamide bridge .
- A-740003: A selective P2X7 receptor antagonist with demonstrated efficacy in neuropathic pain models. Its 3,4-dimethoxyphenylacetamide group may contribute to receptor specificity, though the quinoline core likely drives P2X7 affinity .
- Epirimil: Exhibits anticonvulsant activity via in silico and in vivo models. The pyrimidinylthio group may enhance blood-brain barrier penetration compared to the target compound’s quinolinone .
Research Findings :
- Conformational Flexibility : highlights that substituents (e.g., dichlorophenyl in acetamides) induce conformational variability, affecting hydrogen bonding and dimerization. The target compound’s benzoyl group may similarly influence its solid-state packing and solubility .
- Target Specificity: While A-740003 targets P2X7, the quinolinone core in the target compound suggests kinase or enzyme inhibition, akin to other quinolinone-based drugs .
Physicochemical and Crystallographic Insights
- Crystal Structures : and emphasize the role of hydrogen bonding (N–H⋯O) in stabilizing acetamide derivatives. The target compound’s amide group likely participates in similar interactions, impacting crystallinity and stability .
- Solubility: The 3,4-dimethoxyphenyl group enhances solubility in polar solvents, as seen in Epirimil and Rip-B. However, the target compound’s quinolinone core may reduce solubility compared to simpler benzamides .
生物活性
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is with a molecular weight of approximately 442.46 g/mol. The compound features a quinoline core structure, characterized by a bicyclic arrangement that includes a benzene ring fused to a pyridine ring. This structural composition is significant as it contributes to the compound's diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Quinoline derivatives are known for their broad-spectrum pharmacological effects. Specifically, the presence of the benzoyl and acetamide groups in the structure enhances binding affinity and specificity towards certain targets, potentially leading to modulation of cellular pathways and therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives similar to this compound. For instance, related compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, including hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549). The IC50 values for these compounds ranged from 0.85 µM to 3.32 µM across different cancer types .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 2-Phenyl-4-quinolone | Hormone-resistant PC-3 | 0.85 |
| HepG2 | 1.81 | |
| A549 | 0.90 | |
| NCI/ADR-RES | 1.53 |
The mechanism by which these compounds exert their anticancer effects often involves inducing cell cycle arrest and apoptosis. For example, studies have shown that quinolone derivatives can cause G2/M phase arrest in cancer cells and activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Quinoline derivatives also exhibit antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness against both gram-positive and gram-negative bacteria . The presence of methoxy groups in the structure has been linked to enhanced antimicrobial activity.
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| Quinoline Derivative A | Staphylococcus aureus | Moderate |
| Quinoline Derivative B | Escherichia coli | High |
Neuroprotective Effects
Emerging research suggests that quinoline derivatives may also possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegeneration .
Study on Anticancer Mechanisms
A study published in Science.gov examined the anticancer mechanisms of a closely related compound, demonstrating its ability to disrupt microtubule dynamics, leading to mitotic arrest . This study provides insights into how structural modifications can enhance therapeutic efficacy.
Neuroprotective Evaluation
Another study focused on the design and synthesis of hybrid compounds containing quinoline structures aimed at dual inhibition of AChE and MAOs for Alzheimer's treatment. The most promising candidate showed potent inhibitory activity with an IC50 value of 0.28 µM against AChE . This highlights the potential for developing multi-target agents based on quinoline derivatives.
常见问题
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis typically involves constructing the quinoline core via Friedländer condensation (aniline derivatives + ketones under acidic/basic catalysis) , followed by functionalization. Critical steps include:
- Benzoylation : Introducing the 3-benzoyl group via nucleophilic acyl substitution under anhydrous conditions .
- Acetamide coupling : Reacting the quinoline intermediate with 3,4-dimethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product ≥95% purity .
Q. How can substitution reactions at the chloro and benzoyl positions be optimized for structural diversification?
- Methodological Answer :
- Chloro substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in THF/water (80°C, 12h) to replace the chloro group .
- Benzoyl modification : Hydrolyze the benzoyl group to a carboxylic acid (KOH/EtOH reflux) for further derivatization via amide or ester formation .
- Monitor reaction progress via TLC (silica gel, UV visualization) and confirm regioselectivity using -NMR .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Structural confirmation :
- - and -NMR to verify quinoline core protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] calculated within 2 ppm error) .
- Purity assessment :
- HPLC-DAD (λ = 254 nm) with retention time matching authenticated standards .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Docking studies : Use AutoDock Vina to model interactions between the quinoline core and enzyme active sites (e.g., cytochrome P450 or kinase targets) .
- Mutagenesis validation : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., Ala-scanning of binding pockets) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., divergent IC values across assays)?
- Methodological Answer :
- Assay standardization : Normalize cell viability assays (MTT/XTT) using identical cell lines/passage numbers and serum-free conditions .
- Orthogonal validation : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) and caspase-3 activation .
- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Pharmacophore mapping : Use Schrödinger’s Phase to identify shared motifs with known toxicophores (e.g., reactive quinone intermediates) .
- ADMET prediction : Apply SwissADME to estimate permeability (LogP), cytochrome inhibition, and hERG channel liability .
- In vitro validation : Test hepatotoxicity in primary human hepatocytes (ALT/AST release assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
